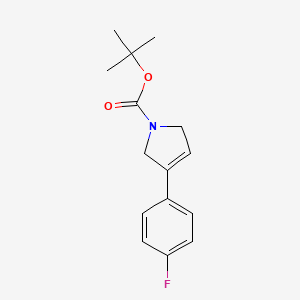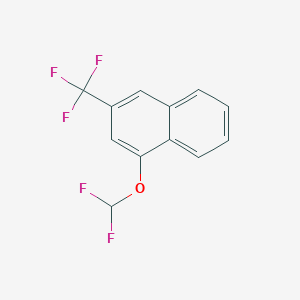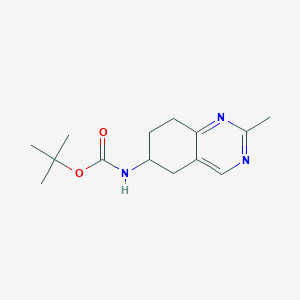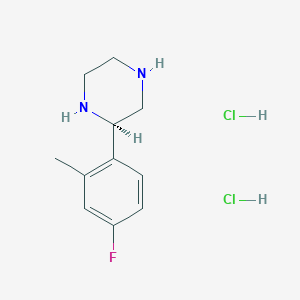
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring and a chloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl 5-methyl-1H-pyrrole-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-chloropyridin-3-yl)-N-methylmethanamine
- 2-chloro-5-(methylaminomethyl)pyridine
- 6-chloro-N-methyl-3-pyridinemethanamine
Uniqueness
Methyl 1-((6-chloropyridin-3-yl)methyl)-5-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of a pyrrole ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H13ClN2O2 |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]-5-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-5-11(13(17)18-2)8-16(9)7-10-3-4-12(14)15-6-10/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
FKQCBGJOBWIWCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN1CC2=CN=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)

